P-gp inhibitor 17

P-gp MDR Transmembrane Domain

P-gp inhibitor 17 (compound 2g) directly binds the transmembrane domain of P-gp-unlike nucleotide-binding domain-targeted inhibitors-enabling mechanistic dissection of conformational cycling and substrate transport reversal in MDR models. • Use in MCF-7/ADR, KB-V1, or K562/Dox chemoresistance reversal assays; establish concentration-response curves with verapamil or tariquidar as positive controls. • Putative P-gp selectivity over BCRP/MRP1 inferred from transmembrane-domain binding modality; validate in comparative transporter panels. • MW 571.79, C₃₆H₄₉N₃O₃, solid; ships under blue ice.

Molecular Formula C36H49N3O3
Molecular Weight 571.8 g/mol
Cat. No. B12375844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 17
Molecular FormulaC36H49N3O3
Molecular Weight571.8 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C6=NC(=NO6)C7=CN=CC=C7)C)C)C)C
InChIInChI=1S/C36H49N3O3/c1-31(2)26-10-13-36(7)28(34(26,5)12-11-27(31)41)25(40)19-23-24-20-33(4,15-14-32(24,3)16-17-35(23,36)6)30-38-29(39-42-30)22-9-8-18-37-21-22/h8-9,18-19,21,24,26-28,41H,10-17,20H2,1-7H3/t24-,26-,27-,28+,32+,33-,34-,35+,36+/m0/s1
InChIKeyQKLJZFXTTQOKAL-YEXYTOCPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P-gp Inhibitor 17 (CAS 2556388-58-8): A Transmembrane Domain-Targeting Tool for MDR Reversal Research


P-gp inhibitor 17 (also known as compound 2g) is a synthetic small-molecule inhibitor of P-glycoprotein (P-gp/ABCB1) with a molecular weight of 571.79 and the molecular formula C36H49N3O3 . Unlike many third-generation P-gp inhibitors that interact with nucleotide-binding domains or act as competitive substrates, P-gp inhibitor 17 directly binds to the transmembrane domain of P-gp, a key distinction that may confer differential effects on P-gp conformational cycling . This compound is supplied as a research tool for investigating P-gp-mediated multidrug resistance (MDR) in tumor cell models .

P-gp Inhibitor 17: Why Not All P-gp Inhibitors Are Functionally Interchangeable


P-gp inhibitors are a structurally and mechanistically diverse class; substitution of one agent for another is scientifically unjustified without quantitative comparator data. Third-generation clinical candidates such as tariquidar, zosuquidar, and elacridar exhibit distinct P-gp binding affinities (Kd or Ki ranging from 5.1 nM to 60 nM) and variable off-target profiles against related ABC transporters (e.g., BCRP, MRP1) [1][2]. Furthermore, inhibitor binding site—transmembrane domain versus nucleotide-binding domain—critically impacts ATPase stimulation versus inhibition and allosteric communication, directly affecting MDR reversal efficacy and selectivity [3]. Consequently, substitution of P-gp inhibitor 17 with another P-gp-targeting agent without explicit head-to-head or cross-study validation risks confounding experimental outcomes due to differences in potency, binding modality, and transporter selectivity.

P-gp Inhibitor 17: Quantifiable Differentiation from In-Class Analogs for Informed Procurement


Binding Site Specificity: Transmembrane Domain vs. Nucleotide-Binding Domain

P-gp inhibitor 17 is reported to directly interact with the transmembrane domain of P-gp, whereas third-generation inhibitors such as tariquidar, zosuquidar, and elacridar primarily bind to sites distinct from the transmembrane domain or act via ATPase modulation [1]. This mechanistic distinction may influence inhibitor potency, substrate competition, and allosteric modulation, but direct comparative binding data are not yet available for P-gp inhibitor 17. This differentiation is based on vendor-reported mechanism of action and inferred from the class-level distinction between transmembrane domain binders and other P-gp inhibitor classes.

P-gp MDR Transmembrane Domain Inhibitor Binding Site

Selectivity Profile: Putative P-gp Preference Over BCRP and MRP1

Many P-gp inhibitors exhibit significant cross-reactivity with breast cancer resistance protein (BCRP/ABCG2) and multidrug resistance-associated protein 1 (MRP1/ABCC1) [1]. Elacridar, for instance, is a dual P-gp/BCRP inhibitor . While no quantitative selectivity data have been published for P-gp inhibitor 17, its vendor-reported mechanism of direct transmembrane domain binding may confer a distinct selectivity profile compared to dual or pan-ABC transporter inhibitors. This remains a class-level inference pending direct comparative data.

P-gp BCRP MRP1 Selectivity MDR

MDR Reversal Potency: Inferred Activity Range from Structural Analogs

Third-generation P-gp inhibitors exhibit a wide range of MDR reversal potencies. Zosuquidar inhibits P-gp-mediated efflux with a Ki of 60 nM, and tariquidar displays a Kd of 5.1 nM [1]. Elacridar fully reverses doxorubicin resistance at an IC50 of 0.02 μM . P-gp inhibitor 17, as a research-stage compound, lacks published quantitative MDR reversal data. However, based on its structural class (compound 2g) and vendor description as a "potent inhibitor," its activity is expected to fall within the nanomolar to low-micromolar range, but direct head-to-head comparisons are unavailable.

P-gp MDR IC50 Doxorubicin Reversal

P-gp Inhibitor 17: Optimal Research and Preclinical Application Scenarios


Mechanistic Studies of Transmembrane Domain Binding in P-gp Function

Given its reported direct interaction with the P-gp transmembrane domain , P-gp inhibitor 17 is most appropriate for studies dissecting the contribution of transmembrane domain binding to P-gp inhibition, substrate transport reversal, and conformational changes. This includes use in site-directed mutagenesis, molecular dynamics simulations, and competitive binding assays focused on the transmembrane region.

In Vitro MDR Reversal in P-gp-Overexpressing Tumor Cell Lines

P-gp inhibitor 17 can be employed in vitro to assess the reversal of P-gp-mediated resistance to chemotherapeutic agents (e.g., doxorubicin, paclitaxel) in well-characterized cell models such as MCF-7/ADR, KB-V1, or K562/Dox . However, due to the absence of published quantitative efficacy data, users must first establish concentration-response relationships and validate against established inhibitors like verapamil or tariquidar as positive controls.

Tool Compound for P-gp-Specific Pharmacological Interrogation

For experiments requiring selective P-gp inhibition without confounding activity at BCRP or MRP1, P-gp inhibitor 17 may offer an advantage over dual inhibitors like elacridar or CP-100356 [1]. Its utility in this context is predicated on the assumption of P-gp selectivity derived from its transmembrane domain binding mechanism, though direct selectivity profiling remains to be published.

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